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Compound of Interest

Compound Name: SCR-1481B1

Cat. No.: B1139337 Get Quote

An In-depth Examination of the Dual c-Met and VEGFR Inhibitor

SCR-1481B1, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting

both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth

Factor Receptor (VEGFR), key drivers in oncogenesis and angiogenesis. This technical guide

provides a comprehensive overview of its chemical structure, properties, and the

methodologies used for its evaluation, aimed at researchers, scientists, and professionals in

drug development.

Chemical Structure and Physicochemical Properties
SCR-1481B1 is a complex synthetic molecule. Its structure and key physicochemical

properties, along with those of its free base form (Metatinib free base), are summarized below.
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Property
SCR-1481B1 (Metatinib
anhydrous)[1]

Metatinib free base

Chemical Formula C32H40ClF2N6O13P[1] C24H18ClF2N4O7P

Molecular Weight 821.12 g/mol [1] 578.85 g/mol

CAS Number 1174161-86-4[1] 1174161-69-3

Appearance White to off-white solid[1] White to off-white solid

Solubility
DMSO: ≥ 100 mg/mL (121.78

mM)[1]
Data not available

In Vivo Solubility

≥ 2.5 mg/mL in 10% DMSO +

90% (20% SBE-β-CD in

saline)[1] ≥ 2.5 mg/mL in 10%

DMSO + 90% Corn Oil[1]

Data not available

Storage Conditions

4°C, sealed, away from

moisture. In solvent: -80°C (6

months), -20°C (1 month)[1]

4°C, sealed, away from

moisture and light. In solvent:

-80°C (6 months), -20°C (1

month)

SMILES

O=C(C1=CN(COP(O)

(O)=O)C=C(C2=CC=C(F)C=C
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OC4=C(Cl)C(N)=NC=C4.OCC(

CO)(CO)N.OCC(CO)(CO)N[1]
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(O)=O)C=C(C2=CC=C(F)C=C
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Cl)C(N)=NC=C4)C(F)=C3

Biological Activity and Pharmacokinetics
SCR-1481B1 is a potent inhibitor of MET kinase with a reported IC50 of 1.7 nM. It also exhibits

inhibitory activity against VEGFR. A phase I clinical trial of Metatinib tromethamine tablets in

patients with advanced refractory solid tumors provided initial human pharmacokinetic data.
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Parameter Value

Target(s) c-Met/HGFR, VEGFR[1]

IC50 (MET Kinase) 1.7 nM

IC50 (VEGFR) Data not available

Tmax (SCR-1510 metabolite) ~2.0 - 3.0 hours[2][3]

Terminal Elimination Half-life (SCR-1510

metabolite)
8 - 14 hours[2][3]

Maximum Tolerated Dose (MTD) in Humans 200 mg/day[2][3]

Signaling Pathways
SCR-1481B1 exerts its therapeutic effects by inhibiting the c-Met and VEGFR signaling

pathways, which are crucial for tumor cell proliferation, survival, migration, invasion, and

angiogenesis.
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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by SCR-1481B1.
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Figure 2: Simplified VEGFR Signaling Pathway and Inhibition by SCR-1481B1.

Experimental Protocols
The following are representative protocols for key assays used in the evaluation of kinase

inhibitors like SCR-1481B1. The specific details for SCR-1481B1 may be found in patent

WO/2009/094417/A1.[1]

In Vitro Kinase Inhibition Assay (General Protocol)
This type of assay is fundamental for determining the direct inhibitory effect of a compound on

its target kinase.

Reagents and Materials:

Recombinant human c-Met or VEGFR kinase

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

ATP

Substrate (e.g., Poly (Glu:Tyr, 4:1))

SCR-1481B1 (or test compound)

96-well or 384-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
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Procedure:

1. Prepare serial dilutions of SCR-1481B1 in an appropriate solvent (e.g., DMSO).

2. Add the kinase, substrate, and kinase buffer to the wells of the assay plate.

3. Add the diluted SCR-1481B1 or vehicle control to the respective wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45

minutes).[5]

6. Stop the reaction and measure the kinase activity using a suitable detection method.

Luminescence-based readouts are common, where a decrease in signal corresponds to

ATP consumption.

7. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.

Cell-Based Proliferation Assay (General Protocol)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are

dependent on the target kinase signaling.

Reagents and Materials:

Cancer cell line with known c-Met or VEGFR pathway activation

Cell culture medium and supplements (e.g., FBS)

SCR-1481B1 (or test compound)

96-well cell culture plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:
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1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with various concentrations of SCR-1481B1 or vehicle control.

3. Incubate the cells for a specified period (e.g., 72 hours).

4. Add the cell viability reagent to each well according to the manufacturer's instructions.

5. Measure the signal (absorbance or luminescence) using a plate reader.

6. Determine the concentration of SCR-1481B1 that inhibits cell growth by 50% (GI50).

Experimental and Developmental Workflow
The preclinical development of a kinase inhibitor like SCR-1481B1 typically follows a structured

workflow to identify and characterize promising lead candidates.
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Figure 3: General Preclinical Development Workflow for a Kinase Inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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